1β-羟基-β-蒎烯醇

描述

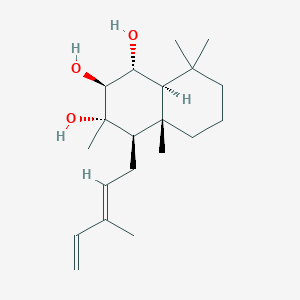

1β-Hydroxy-β-eudesmol is a sesquiterpenoid alcohol with a unique molecular structure and properties that have attracted considerable interest in the fields of organic chemistry and pharmacology. This compound is a derivative of β-eudesmol, distinguished by the presence of a hydroxy group at the 1β position.

Synthesis Analysis

The synthesis of 1β-Hydroxy-β-eudesmol derivatives has been explored through various chemical strategies. A notable approach involves the use of the Sharpless asymmetric dihydroxylation as a key reaction to introduce hydroxy groups into the sesquiterpene skeleton (Chen et al., 1998). Another innovative method for introducing a C-1 hydroxy group on the decalin ring system, starting from (-)-carvone and utilizing substrate-controlled Mukaiyama aldol reaction and alkaline cyclization, highlights the versatility of synthetic strategies for accessing 1β-hydroxy-eudesmane skeletons (Zheng et al., 2004).

Molecular Structure Analysis

The molecular structure of β-eudesmol derivatives, including 1β-Hydroxy-β-eudesmol, has been elucidated using various spectroscopic methods. These compounds typically feature a sesquiterpene backbone with distinct functional groups that contribute to their chemical behavior and biological activity. X-ray structural analysis has confirmed the molecular structures of these compounds, providing insight into their three-dimensional configurations (Zheng et al., 2004).

Chemical Reactions and Properties

β-Eudesmol and its derivatives undergo various chemical reactions that modify their structure and enhance their biological activity. For example, microbiological conversion by Rhizopus stolonifer has been shown to biotransform β- and γ-eudesmol mixtures, leading to hydroxylated metabolites with potentially altered pharmacological properties (Maatooq & Hoffmann, 2002).

科学研究应用

抗菌和细胞毒性

1β-羟基-β-蒎烯醇,一种倍半萜烯,已证明对大肠杆菌和金黄色葡萄球菌具有显着的抗菌活性。此外,某些与 1β-羟基-β-蒎烯醇相关的化合物对人肝癌、宫颈癌和小鼠黑色素瘤细胞表现出细胞毒性,暗示其在癌症治疗研究中的潜力(Han et al., 2005).

神经功能增强

与 1β-羟基-β-蒎烯醇密切相关的 β-蒎烯醇在鼠嗜铬细胞瘤细胞中诱导神经突起延伸,伴随着细胞内钙浓度增加和促分裂原活化蛋白激酶 (MAPK) 和 cAMP 反应元件结合蛋白的磷酸化。这表明其在增强神经元功能和帮助理解神经元分化机制中具有潜在作用(Obara et al., 2002).

安全和危害

作用机制

- Anti-Inflammatory Effects : 1β-Hydroxy-β-eudesmol may inhibit inflammatory pathways. It could interfere with NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and other transcription factors involved in inflammation .

- Senescence Inhibition : The compound shows senescence-hindering capacity in dermal fibroblast cells, suggesting it may impede aging processes .

- Downstream Effects : By inhibiting NF-κB and promoting anti-inflammatory genes (such as interleukin-10), 1β-Hydroxy-β-eudesmol likely affects multiple cellular pathways. These include those related to immune response, cell survival, and tissue homeostasis .

- Molecular and Cellular Effects : The compound’s action likely influences gene expression, protein synthesis, and cellular responses. Further studies are needed to elucidate specific molecular effects .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

属性

IUPAC Name |

(1R,4aS,6R,8aR)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-10-5-6-13(16)15(4)8-7-11(9-12(10)15)14(2,3)17/h11-13,16-17H,1,5-9H2,2-4H3/t11-,12+,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOLOUZWNJHZLN-QVHKTLOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1C(=C)CCC2O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H](C[C@H]1C(=C)CC[C@H]2O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1beta-Hydroxy-beta-eudesmol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[d]pyridazinyl)carbonyl]-4-methylbenzenesulfonamide](/img/no-structure.png)